2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine
Overview
Description
“2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine” is a chemical compound with the molecular formula C13H13NOS . It has a molecular weight of 231.32 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13NOS/c1-15-13-8-5-11(9-14-13)10-3-6-12(16-2)7-4-10/h3-9H,1-2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Aromatization and Chemical Transformations
Researchers have explored the chemical transformations and aromatization processes of compounds closely related to 2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine, highlighting their potential in synthesizing novel aromatic compounds. For instance, studies have demonstrated the controlled aromatization of 2,3-dihydropyridines, showcasing the impact of substituents on the efficiency of these transformations. These findings are crucial for developing new synthetic routes in organic chemistry, particularly for compounds that serve as intermediates in pharmaceutical and material science applications (Nedolya et al., 2015).
Fluorescent Probes and Sensors
The compound has also been investigated for its role in the development of fluorescent probes. A notable application is in the creation of a water-soluble and small molecular weight fluorescent probe for detecting Zn(2+) ions, based on a pyridine-pyridone skeleton related to this compound. This research underscores the potential of such compounds in environmental monitoring and biological studies, offering a clear chelation enhanced fluorescence effect in the presence of Zn(2+) (Hagimori et al., 2011).
Material Science Applications
Additionally, the compound's derivatives have been explored for their photophysical properties, contributing to the development of highly emissive fluorophores. These studies have implications for the design of new materials with potential applications in optoelectronic devices and sensors, highlighting the versatility of this compound in material science (Hagimori et al., 2019).
Corrosion Inhibition
Research into thiazole based pyridine derivatives has revealed their potential as corrosion inhibitors for mild steel, indicating the broader applicability of pyridine compounds in industrial settings. Such studies provide a foundation for developing more effective corrosion protection strategies, underscoring the importance of structural variation in enhancing performance (Chaitra et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-5-(4-methylsulfanylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-15-13-8-5-11(9-14-13)10-3-6-12(16-2)7-4-10/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLIYXCNPSCFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743062 | |
Record name | 2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-73-5 | |
Record name | 2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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